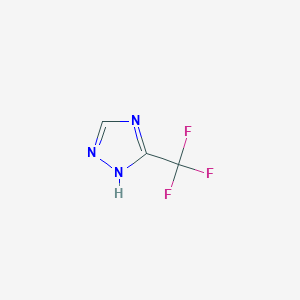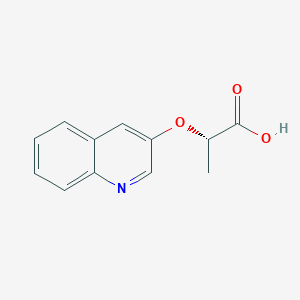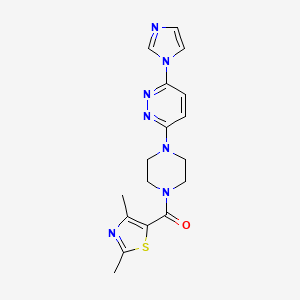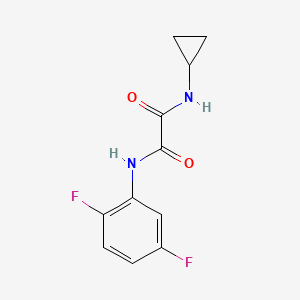![molecular formula C15H25N3O3 B2872715 N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide CAS No. 2361676-95-9](/img/structure/B2872715.png)
N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide, also known as N-tert-Boc-3-(prop-2-enoylamino)propanoyl-L-proline methyl ester, is a chemical compound used in scientific research. It is a derivative of proline and is commonly used in the synthesis of peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide is not well understood. It is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. It may also act as a hydrogen bond donor or acceptor, interacting with other molecules through hydrogen bonding.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide. It is not known to have any specific biochemical or physiological effects on its own. However, it is commonly used in the synthesis of bioactive compounds that may have a wide range of effects.
Advantages and Limitations for Lab Experiments
N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, it has some limitations. It may not be suitable for all types of experiments, and its use may be limited by its solubility and reactivity.
Future Directions
There are several future directions for the use of N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide in scientific research. One direction is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its cost. Another direction is the use of the compound in the development of new bioactive compounds, such as enzyme inhibitors and peptidomimetics. Finally, the compound could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Synthesis Methods
N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide can be synthesized through a series of chemical reactions. The synthesis starts with the protection of the amine group of proline with a tert-butyl group. The protected proline is then reacted with acryloyl chloride to form an acryloyl-protected proline. The acryloyl-protected proline is then reacted with N-Boc-L-alanine methyl ester to form N-Boc-L-alanyl-L-proline methyl ester. Finally, the N-Boc group is removed to form N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide.
Scientific Research Applications
N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide is commonly used in scientific research as a building block for the synthesis of peptides and other bioactive compounds. It is used in the synthesis of cyclic peptides, which are important in drug development. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide is also used in the development of enzyme inhibitors and other bioactive compounds.
properties
IUPAC Name |
N-tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-12(19)16-9-8-13(20)18-10-6-7-11(18)14(21)17-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJHJSPRYNVYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)




![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)

![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)
![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)